2-(2-Tert-butylpyrimidin-5-YL)ethanamine hydrochloride

Catalog No.
S14730528
CAS No.
1196155-56-2
M.F
C10H18ClN3
M. Wt
215.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Tert-butylpyrimidin-5-YL)ethanamine hydrochlo...

CAS Number

1196155-56-2

Product Name

2-(2-Tert-butylpyrimidin-5-YL)ethanamine hydrochloride

IUPAC Name

2-(2-tert-butylpyrimidin-5-yl)ethanamine;hydrochloride

Molecular Formula

C10H18ClN3

Molecular Weight

215.72 g/mol

InChI

InChI=1S/C10H17N3.ClH/c1-10(2,3)9-12-6-8(4-5-11)7-13-9;/h6-7H,4-5,11H2,1-3H3;1H

InChI Key

QJVUPMSAANWEJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)CCN.Cl

2-(2-Tert-butylpyrimidin-5-YL)ethanamine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrimidine ring and an ethanamine group. This compound is notable for its potential applications in medicinal chemistry, particularly due to its interactions with biological systems. The presence of the tert-butyl group enhances the lipophilicity of the compound, which can influence its pharmacokinetic properties.

The chemical behavior of 2-(2-Tert-butylpyrimidin-5-YL)ethanamine hydrochloride allows it to participate in various types of reactions:

  • Substitution Reactions: The amino group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Acid-Base Reactions: As a hydrochloride salt, it can easily dissociate in solution, participating in acid-base equilibria.
  • Formation of Derivatives: The compound can be modified through acylation or alkylation to create derivatives with potentially enhanced biological activity.

Research indicates that 2-(2-Tert-butylpyrimidin-5-YL)ethanamine hydrochloride may exhibit various biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, although further research is necessary to elucidate the specific mechanisms of action. The compound's structural features may allow it to interact with specific receptors or enzymes involved in these biological pathways.

The synthesis of 2-(2-Tert-butylpyrimidin-5-YL)ethanamine hydrochloride typically involves several steps:

  • Pyrimidine Formation: The initial step often involves the synthesis of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Ethylamine: The pyrimidine derivative is then reacted with an ethylamine source under controlled conditions to form the desired ethanamine structure.
  • Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid results in the formation of the hydrochloride salt, enhancing solubility and stability.

The compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Chemical Research: It can be utilized as a building block in organic synthesis, contributing to the development of more complex molecules.
  • Material Science: Its unique properties may find applications in creating novel materials with specific functionalities.

Studies exploring the interactions of 2-(2-Tert-butylpyrimidin-5-YL)ethanamine hydrochloride with biological targets are crucial for understanding its pharmacological profile. Research has shown that compounds with similar structural motifs often interact with enzymes or receptors involved in metabolic pathways. Investigating these interactions can provide insights into its efficacy and safety profile.

Several compounds share structural similarities with 2-(2-Tert-butylpyrimidin-5-YL)ethanamine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-AminopyrimidinePyrimidine ring with amino groupExhibits different biological activities
5-MethylpyrimidineMethyl substitution on pyrimidineVaries in lipophilicity and receptor binding
4-(Aminomethyl)pyridineAminomethyl group on pyridineDifferent pharmacological profile
3-(Pyridin-2-yl)propanoic acidPyridine ring with propanoic acidDistinct mechanism of action due to carboxylic acid

The uniqueness of 2-(2-Tert-butylpyrimidin-5-YL)ethanamine hydrochloride lies in its specific combination of lipophilicity from the tert-butyl group and the biological activity associated with the pyrimidine moiety, making it a promising candidate for further research and development in medicinal chemistry.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

215.1189253 g/mol

Monoisotopic Mass

215.1189253 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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